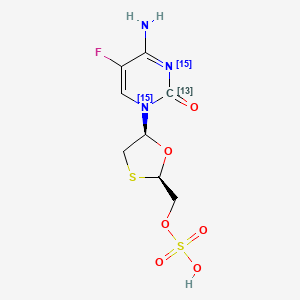

Emtricitabine 5-O-Sulfate-13C,15N2

Description

Significance of Metabolite Identification in Drug Discovery and Development

The identification of metabolites is a cornerstone of modern drug discovery and development. nih.govbenthamdirect.comwuxiapptec.com When a drug is administered, it undergoes a series of biochemical transformations in the body, a process known as metabolism, which results in the formation of various metabolites. admescope.com These metabolites can have different properties than the parent drug; they may be pharmacologically active, inactive, or even toxic. nih.govallucent.com Therefore, a thorough understanding of a drug's metabolic profile is crucial for several reasons:

Understanding Drug-Drug Interactions: Co-administration of multiple drugs can alter their metabolic pathways, potentially leading to unexpected increases in the concentration of the parent drug or its metabolites, which can result in toxicity. admescope.com Identifying the enzymes responsible for metabolism helps in predicting and avoiding harmful drug-drug interactions.

Guiding Drug Design: By identifying metabolic "soft spots"—positions on a molecule that are susceptible to rapid metabolism—medicinal chemists can modify the drug structure to improve its metabolic stability and pharmacokinetic properties. admescope.com

Regulatory Compliance: Regulatory agencies such as the U.S. Food and Drug Administration (FDA) require comprehensive metabolite identification studies to ensure that all significant human metabolites are also present in the animal species used for safety testing. nih.govbenthamdirect.comwuxiapptec.com

Role of Stable Isotope-Labeled Compounds as Research Tools

Stable isotope-labeled compounds are molecules in which one or more atoms have been replaced with a heavier, non-radioactive isotope, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H). symeres.commoravek.com These labeled compounds are chemically identical to their unlabeled counterparts but have a higher mass, which allows them to be distinguished and quantified using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. symeres.comamerigoscientific.com

Importance in Quantitative Analytical Methodologies

One of the most significant applications of stable isotope-labeled compounds is their use as internal standards in quantitative bioanalysis. nih.govnih.gov In these methods, a known amount of the labeled compound is added to a biological sample (e.g., blood, urine) before analysis. Because the labeled internal standard behaves identically to the unlabeled analyte of interest during sample preparation and analysis, it can be used to accurately correct for any loss of the analyte that may occur. nih.gov This approach, known as isotope dilution mass spectrometry, is considered the gold standard for quantitative analysis due to its high precision and accuracy. acs.org

Application in Metabolic Pathway Elucidation Studies

Stable isotope-labeled compounds are powerful tools for tracing the metabolic fate of drugs and other molecules within a biological system. acs.orgacs.orgspringernature.com By administering a labeled drug, researchers can track its transformation into various metabolites by detecting the presence of the isotope label in different molecules over time. nih.govspringernature.com This technique, often referred to as stable isotope tracing, provides invaluable information about the sequence of metabolic reactions and the relative importance of different metabolic pathways. acs.org This knowledge is crucial for understanding the complete disposition of a drug in the body. nih.govresearchgate.net

Overview of Emtricitabine (B123318) Metabolism and Key Metabolites

Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV infection. wikipedia.org Following oral administration, emtricitabine is well-absorbed and is primarily eliminated from the body through a combination of glomerular filtration and active tubular secretion in the kidneys. fda.govamazonaws.com While a significant portion of the drug is excreted unchanged, a smaller fraction undergoes metabolism. drugbank.com

The main metabolic pathways for emtricitabine involve oxidation and glucuronidation. fda.govdrugbank.com The key metabolites identified include:

3'-Sulfoxide Diastereomers: These are formed through the oxidation of the sulfur atom in the oxathiolane ring. fda.govdrugbank.com

2'-O-Glucuronide: This metabolite is formed by the conjugation of glucuronic acid to the 2'-hydroxyl group of emtricitabine. drugbank.comontosight.ai

Emtricitabine 5'-O-Sulfate: This is another identified metabolite, formed by the sulfation of the 5'-hydroxyl group. cookechem.comallmpus.com

The following table provides a summary of the key metabolites of emtricitabine.

| Metabolite Name | Metabolic Reaction |

| 3'-Sulfoxide Diastereomers | Oxidation |

| 2'-O-Glucuronide | Glucuronidation |

| Emtricitabine 5'-O-Sulfate | Sulfation |

Contextualizing Emtricitabine 5-O-Sulfate-¹³C,¹⁵N₂ within Preclinical Research Paradigms

Emtricitabine 5-O-Sulfate-¹³C,¹⁵N₂ is the stable isotope-labeled analog of the emtricitabine metabolite, Emtricitabine 5-O-Sulfate. cookechem.comusbio.net As a research tool, its primary purpose is to serve as an internal standard for the accurate quantification of the unlabeled Emtricitabine 5-O-Sulfate metabolite in various biological matrices during preclinical and clinical studies. clearsynth.com The incorporation of stable isotopes does not alter the chemical properties of the molecule, ensuring that it mimics the behavior of the natural metabolite during analytical procedures. moravek.comcreative-proteomics.com

The Specific Utility of ¹³C and ¹⁵N Isotopic Labeling

The choice of ¹³C and ¹⁵N for isotopic labeling offers distinct advantages in modern analytical research. symeres.comalexotech.com These stable isotopes are naturally occurring and non-radioactive, making them safe to handle and use in a wide range of experimental settings. creative-proteomics.com

¹³C (Carbon-13): As a stable isotope of carbon, ¹³C is an ideal label for tracing the carbon skeleton of a molecule through metabolic pathways. creative-proteomics.com Its incorporation into a drug or metabolite allows for unambiguous identification and quantification using mass spectrometry. nih.govacs.org

¹⁵N (Nitrogen-15): Similarly, ¹⁵N is a stable isotope of nitrogen that can be incorporated into molecules containing nitrogen atoms, such as the pyrimidine (B1678525) ring of emtricitabine. alexotech.com The presence of both ¹³C and ¹⁵N labels in Emtricitabine 5-O-Sulfate-¹³C,¹⁵N₂ provides a distinct mass shift, further enhancing its utility as an internal standard and minimizing the risk of interference from naturally occurring isotopes. tandfonline.commedchemexpress.com

The dual labeling with ¹³C and ¹⁵N in Emtricitabine 5-O-Sulfate-¹³C,¹⁵N₂ provides a highly specific and reliable tool for pharmacokinetic and metabolic studies of emtricitabine, ultimately contributing to a more complete understanding of its disposition and ensuring its safe and effective use.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10FN3O6S2 |

|---|---|

Molecular Weight |

330.3 g/mol |

IUPAC Name |

[(2R,5S)-5-(4-amino-5-fluoro-2-oxo(213C,1,3-15N2)pyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl hydrogen sulfate |

InChI |

InChI=1S/C8H10FN3O6S2/c9-4-1-12(8(13)11-7(4)10)5-3-19-6(18-5)2-17-20(14,15)16/h1,5-6H,2-3H2,(H2,10,11,13)(H,14,15,16)/t5-,6+/m0/s1/i8+1,11+1,12+1 |

InChI Key |

NZZPINZJXRRJIU-SJLFXUEQSA-N |

Isomeric SMILES |

C1[C@H](O[C@H](S1)COS(=O)(=O)O)[15N]2C=C(C(=[15N][13C]2=O)N)F |

Canonical SMILES |

C1C(OC(S1)COS(=O)(=O)O)N2C=C(C(=NC2=O)N)F |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Labeling of Emtricitabine 5 O Sulfate 13c,15n2

Retrosynthetic Analysis of Emtricitabine (B123318) 5'-O-Sulfate

A retrosynthetic approach to Emtricitabine 5'-O-Sulfate-¹³C,¹⁵N₂ begins with the target molecule and works backward to identify suitable starting materials. The key disconnections involve the sulfate (B86663) group at the 5'-position and the glycosidic bond between the fluorocytosine base and the oxathiolane ring.

The primary disconnection is the removal of the 5'-O-sulfate group, leading back to the isotopically labeled Emtricitabine-¹³C,¹⁵N₂. This transformation is a standard sulfation reaction. The next critical disconnection breaks the N-glycosidic bond, separating the labeled 5-fluorocytosine-¹³C,¹⁵N₂ from the oxathiolane ring. This step is central to the synthesis of many nucleoside analogs and often involves the coupling of a silylated pyrimidine (B1678525) base with a suitably activated sugar or sugar-like moiety. google.com

Further deconstruction of the oxathiolane ring can be envisioned through various synthetic routes, often starting from achiral precursors and employing chiral auxiliaries or stereoselective reactions to establish the desired stereochemistry. google.comacs.org The synthesis of the labeled 5-fluorocytosine-¹³C,¹⁵N₂ would originate from simpler, commercially available isotopically enriched precursors.

Design and Implementation of Isotopic Labeling Approaches

The strategic incorporation of stable isotopes is crucial for the utility of the labeled compound in research.

Strategic Placement of ¹³C and ¹⁵N Atoms for Research Applications

The placement of ¹³C and ¹⁵N atoms within the Emtricitabine molecule is dictated by the intended research applications, primarily for use as an internal standard in mass spectrometry-based quantification assays. nih.gov Labeling the cytosine moiety is a common strategy. nih.gov Specifically, a ¹³C atom can be incorporated at position 2 of the pyrimidine ring, and two ¹⁵N atoms can be placed at positions 1 and 3. nih.gov This placement ensures that the isotopic label is part of the core heterocyclic structure and is not easily lost through metabolic processes. The resulting mass shift allows for clear differentiation between the labeled internal standard and the unlabeled analyte during mass spectrometric analysis. nih.gov

Precursor Synthesis and Isotope Incorporation Methods

The synthesis of the isotopically labeled precursors is a critical step. For Emtricitabine-¹³C,¹⁵N₂, the synthesis of labeled 5-fluorocytosine (B48100) is required. This can be achieved by starting with simple, commercially available labeled building blocks. For instance, ¹³C-labeled urea (B33335) and ¹⁵N-labeled ammonia (B1221849) or other nitrogen sources can be utilized in the construction of the pyrimidine ring. thieme-connect.de Multicomponent reaction strategies offer an efficient way to assemble complex molecules and incorporate isotopes in a single step. thieme-connect.de

The incorporation of these labeled precursors into the final Emtricitabine structure typically involves a Vorbrüggen glycosylation or a similar coupling reaction. researchgate.net In this process, the silylated, isotopically labeled 5-fluorocytosine is reacted with an activated form of the oxathiolane ring, such as an acetylated or halogenated derivative. google.comresearchgate.net

Multi-Step Synthesis of Emtricitabine 5'-O-Sulfate-¹³C,¹⁵N₂

Reaction Conditions and Optimization

The synthesis of the oxathiolane intermediate often involves the use of a chiral auxiliary, such as L-menthol, to control the stereochemistry. google.com The coupling reaction with the silylated 5-fluorocytosine-¹³C,¹⁵N₂ can be promoted by a Lewis acid, such as trimethylsilyl (B98337) iodide (TMSI) or trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). google.com Reaction conditions, including solvent, temperature, and reaction time, must be carefully optimized to maximize the yield and diastereoselectivity of the desired cis-nucleoside analog. acs.org

The final step in the synthesis of the target molecule is the sulfation of the 5'-hydroxyl group of the isotopically labeled Emtricitabine. This is typically achieved using a sulfating agent such as sulfur trioxide pyridine (B92270) complex in an appropriate solvent.

Purification Techniques for Labeled Compounds

Purification of the intermediates and the final labeled product is essential to remove unreacted starting materials, byproducts, and stereoisomers. Common purification techniques for nucleoside analogs include:

Column Chromatography: Silica gel column chromatography is widely used to separate compounds based on their polarity. nih.gov This is often a crucial step after the coupling reaction to isolate the desired diastereomer.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is a powerful technique for the final purification of the labeled compound to achieve high purity. nih.govdovepress.com

Crystallization: Fractional crystallization can be an effective method for separating diastereomers, particularly for intermediates in the synthesis. google.comnih.gov

Solid-Phase Extraction (SPE): SPE cartridges can be used for sample cleanup and purification, especially for removing salts and other impurities. nih.govnih.gov

The purity and identity of the final Emtricitabine 5'-O-Sulfate-¹³C,¹⁵N₂ are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov

Comprehensive Spectroscopic Characterization of Isotopic Purity and Structure Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment Verification

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the atomic arrangement within a molecule. For isotopically labeled compounds, NMR is the primary method to confirm the site and extent of isotopic enrichment.

The synthesis of Emtricitabine 5'-O-Sulfate-¹³C,¹⁵N₂ begins with the preparation of isotopically labeled precursors. The pyrimidine base, 5-fluorocytosine, is synthesized incorporating one ¹³C and two ¹⁵N atoms. Commercially available, labeled starting materials such as ¹³C-labeled urea and ¹⁵N-labeled precursors can be utilized in established synthetic routes for pyrimidine synthesis. medchemexpress.com The 1,3-oxathiolane (B1218472) ring can be synthesized from achiral starting materials, with stereochemistry controlled through methods such as the use of chiral auxiliaries. google.comnih.govmit.edunih.govchemrxiv.orgsemanticscholar.orgresearchgate.net

The coupling of the labeled 5-fluorocytosine with the protected 1,3-oxathiolane acetate (B1210297) is a critical step, often achieved through a Vorbrüggen glycosylation reaction. chemrxiv.org Subsequent deprotection reveals the isotopically labeled Emtricitabine. The final step involves the selective sulfation of the primary 5'-hydroxyl group. This can be achieved using a sulfur trioxide-pyridine complex or other suitable sulfating agents, a common method for the sulfation of nucleosides. nih.govhyphadiscovery.com Purification of the final product is typically performed using chromatographic techniques. researchgate.netresearchgate.netacs.orgtandfonline.comimpactfactor.org

The ¹H NMR spectrum of the labeled compound will show characteristic shifts for the protons of the oxathiolane and pyrimidine rings. The coupling patterns of protons attached to or adjacent to the ¹³C and ¹⁵N labeled centers will be significantly altered, providing direct evidence of isotopic incorporation. For instance, the multiplicity of the anomeric proton (H-5) will be influenced by the adjacent ¹⁵N atom in the pyrimidine ring.

The ¹³C NMR spectrum will exhibit a large signal for the enriched carbon atom, C4 of the pyrimidine ring, with its chemical shift providing information about its electronic environment. The presence of this intense signal, relative to the natural abundance signals of the other carbon atoms, allows for the calculation of ¹³C enrichment.

¹⁵N NMR spectroscopy provides the most direct evidence for the incorporation of nitrogen isotopes. The spectrum will show distinct signals for the two labeled nitrogen atoms in the pyrimidine ring, and their chemical shifts will confirm their position within the heterocyclic structure. The integration of these signals allows for the determination of ¹⁵N isotopic purity.

Table 1: Hypothetical ¹H, ¹³C, and ¹⁵N NMR Data for Emtricitabine 5'-O-Sulfate-¹³C,¹⁵N₂ in DMSO-d₆

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁵N Chemical Shift (ppm) |

| H-6 | 8.1 (d, J=7.5 Hz) | - | - |

| H-5'a | 4.2 (dd, J=11.0, 4.5 Hz) | - | - |

| H-5'b | 4.0 (dd, J=11.0, 5.0 Hz) | - | - |

| H-4' | 5.3 (t, J=5.0 Hz) | 85.2 | - |

| H-2'a | 3.4 (dd, J=12.0, 4.0 Hz) | - | - |

| H-2'b | 3.1 (dd, J=12.0, 5.0 Hz) | - | - |

| C-2 | - | 155.8 | - |

| C-4 | - | 165.4 | - |

| C-5 | - | 139.5 (d, J=220 Hz) | - |

| C-6 | - | 125.1 | - |

| C-2' | - | 37.5 | - |

| C-5' | - | 68.9 | - |

| N-1 | - | - | 145.2 |

| N-3 | - | - | 160.7 |

| NH₂ | 7.2 (br s) | - | - |

| Note: Bolded values indicate the positions of isotopic labeling. Coupling constants (J) are representative values. |

High-Resolution Mass Spectrometry (HRMS) for Isotope Signature Confirmation

The HRMS spectrum of Emtricitabine 5'-O-Sulfate-¹³C,¹⁵N₂ would be expected to show a molecular ion peak corresponding to the exact mass of the labeled compound. The calculated exact mass for C₇[¹³C]H₁₀FN[¹⁵N]₂O₆S₂ is different from its unlabeled counterpart, providing definitive proof of successful isotopic labeling. The observed isotopic distribution pattern in the mass spectrum will also differ significantly from the natural abundance pattern, further confirming the presence and extent of labeling.

Table 2: Hypothetical High-Resolution Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₇[¹³C]H₁₀FN[¹⁵N]₂O₆S₂ |

| Calculated m/z | 330.0054 |

| Observed m/z | 330.0051 |

| Mass Error (ppm) | -0.9 |

| Ionization Mode | Electrospray Ionization (ESI) - Negative |

| Isotopic Enrichment | >98% for ¹³C and ¹⁵N |

The combination of NMR and HRMS data provides a comprehensive and unambiguous characterization of the synthesized Emtricitabine 5'-O-Sulfate-¹³C,¹⁵N₂, confirming its structure, the specific locations of the isotopic labels, and the high degree of isotopic enrichment. mdpi.com

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical compounds. A validated HPLC method is essential to ensure that the synthesized isotopically labeled standard is free from any significant impurities, such as starting materials, synthetic byproducts, or degradation products. researchgate.netresearchgate.netacs.orgtandfonline.comimpactfactor.org

A reverse-phase HPLC method, typically employing a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, would be developed and validated. The method would be optimized to achieve good resolution between the main compound and any potential impurities. The purity of the final product is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks in the chromatogram.

Table 3: Hypothetical Chromatographic Purity Data

| Parameter | Value |

| Chromatographic Method | Reverse-Phase HPLC |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 280 nm |

| Retention Time | 8.5 min |

| Purity (by area %) | >99.5% |

The successful synthesis and rigorous characterization of Emtricitabine 5'-O-Sulfate-¹³C,¹⁵N₂ provide a crucial tool for pharmacokinetic and metabolism studies of Emtricitabine. The availability of this high-purity, isotopically labeled standard enables researchers to conduct highly accurate and sensitive bioanalytical assays, leading to a better understanding of the drug's disposition in the body.

Analytical Methodologies Employing Emtricitabine 5 O Sulfate 13c,15n2

Development of Robust Bioanalytical Methods for Metabolite Quantification

A robust bioanalytical method reliably and accurately measures the concentration of an analyte in a biological matrix. For Emtricitabine (B123318) 5'-O-Sulfate, this involves creating a method that is both selective for the metabolite among other endogenous and exogenous compounds and sensitive enough to detect it at clinically relevant concentrations. The process hinges on meticulous method development, particularly in the realms of chromatography and mass spectrometry, and the proper use of an appropriate internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the technology of choice for quantifying small molecules like Emtricitabine and its metabolites in complex biological matrices such as plasma, urine, or peripheral blood mononuclear cell (PBMC) extracts. researchgate.net Its power lies in the combination of the physical separation capabilities of liquid chromatography with the highly sensitive and selective detection afforded by tandem mass spectrometry.

The primary goal of chromatographic optimization is to achieve a clean separation of the analyte, Emtricitabine 5'-O-Sulfate, from other matrix components and potential isomers. This separation is crucial for minimizing interferences that can affect the accuracy of quantification.

Researchers have developed numerous reversed-phase HPLC methods for the separation of Emtricitabine and its related compounds. nih.govnih.gov These methods are typically adapted for the specific properties of the sulfate (B86663) metabolite. Key parameters that are optimized include the analytical column, mobile phase composition, and flow rate.

Analytical Column: Columns with a C18 stationary phase are frequently used for separating Emtricitabine and its polar metabolites. nih.govscispace.com Columns specifically designed for polar analytes, such as a Synergi Polar-RP, have also been successfully employed. nih.gov The choice depends on achieving optimal retention and peak shape for the highly polar sulfate conjugate.

Mobile Phase: A gradient elution using a mixture of an aqueous solvent and an organic solvent is standard practice. The aqueous phase is often water containing a small percentage of an acid, such as formic acid or acetic acid, to improve peak shape and ionization efficiency. nih.govnih.gov The organic phase is typically acetonitrile (B52724) or methanol. The gradient is programmed to ensure that the metabolite elutes in a reasonable time with a sharp, symmetrical peak.

Flow Rate: Flow rates are optimized based on the column dimensions and desired run time, typically ranging from 0.25 mL/min to 1.0 mL/min. nih.govglobalresearchonline.net

Table 1: Representative Chromatographic Conditions for Emtricitabine Metabolite Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Synergi Polar-RP, 2.0 x 150 mm | Atlantis T3 C18, 2.1 x 100 mm | Kinetex Biphenyl, 4.6 x 100 mm, 5µm |

| Mobile Phase A | 1% Acetic Acid in Water | 0.05% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Methanol | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.20 mL/min | 0.25 mL/min | 1.0 mL/min |

| Mode | Isocratic | Gradient | Gradient |

This table presents a compilation of typical conditions used in the analysis of Emtricitabine and related compounds, which would be the starting point for optimizing the separation of its sulfate metabolite.

Tandem mass spectrometry detection, particularly in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity. This process involves two stages of mass analysis: first, the precursor ion (the protonated molecule of the analyte) is selected, and then it is fragmented to produce characteristic product ions, of which one is selected for monitoring.

The development of an MRM method for Emtricitabine 5'-O-Sulfate and its labeled internal standard, Emtricitabine 5'-O-Sulfate-13C,15N2, begins with the infusion of pure standards into the mass spectrometer to determine the optimal parameters.

Precursor Ion Selection: In positive electrospray ionization (ESI+) mode, the precursor ion corresponds to the protonated molecule, [M+H]⁺.

For Emtricitabine 5'-O-Sulfate (MW ≈ 327.3 g/mol ), the precursor ion would be m/z 328.3.

For the stable isotope-labeled internal standard, Emtricitabine 5'-O-Sulfate-13C,15N2, the mass is 3 Da higher, resulting in a precursor ion of m/z 331.3.

Product Ion Selection: The precursor ions are fragmented by collision-induced dissociation (CID), and the resulting product ions are scanned. The most stable and abundant product ions are chosen for the MRM transition. For sulfated metabolites, fragmentation often involves the neutral loss of the sulfate group (SO₃, 80 Da). Other fragmentations can occur at the glycosidic bond or within the cytosine ring structure. nih.gov

Table 2: Theoretical MRM Transitions for Emtricitabine 5'-O-Sulfate Analysis

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Rationale for Transition |

| Emtricitabine 5'-O-Sulfate | 328.3 | 248.1 | Loss of sulfate group (SO₃) |

| Emtricitabine 5'-O-Sulfate | 328.3 | 130.0 | Fragmentation of Emtricitabine backbone |

| Emtricitabine 5'-O-Sulfate-¹³C,¹⁵N₂ (IS) | 331.3 | 251.1 | Loss of sulfate group (SO₃) |

| Emtricitabine 5'-O-Sulfate-¹³C,¹⁵N₂ (IS) | 331.3 | 133.0 | Fragmentation of Emtricitabine-¹³C,¹⁵N₂ backbone |

Note: These transitions are based on the known fragmentation of Emtricitabine (m/z 248 -> 130) nih.gov and the principles of mass spectrometry. The exact transitions would be empirically determined during method development.

Role of Emtricitabine 5-O-Sulfate-13C,15N2 as an Internal Standard

The use of a stable isotope-labeled internal standard that is nearly identical to the analyte is the most effective way to ensure a robust and reliable bioanalytical assay. thermofisher.comisolife.nl Emtricitabine 5'-O-Sulfate-13C,15N2 serves as the ideal internal standard for the quantification of Emtricitabine 5'-O-Sulfate because it shares the same physicochemical properties. It co-elutes with the analyte during chromatography and experiences identical behavior during sample extraction and ionization in the mass spectrometer. thermofisher.com

Biological matrices like plasma are incredibly complex and contain numerous endogenous compounds such as phospholipids (B1166683) and salts. scispace.com When these compounds co-elute with the analyte of interest, they can interfere with the ionization process in the ESI source, leading to either a suppression or enhancement of the analyte's signal. This phenomenon is known as the matrix effect and is a significant source of variability and inaccuracy in LC-MS/MS assays.

Because Emtricitabine 5'-O-Sulfate-13C,15N2 is chromatographically indistinguishable from the unlabeled analyte, it is subjected to the exact same degree of ion suppression or enhancement. nih.gov By calculating the peak area ratio of the analyte to the internal standard, the variability caused by matrix effects is effectively normalized. If the signal for both compounds is suppressed by 20%, the ratio between them remains constant, ensuring the final calculated concentration is unaffected.

Precision refers to the closeness of repeated measurements, while accuracy describes how close a measured value is to the true value. The use of a co-eluting SIL-IS like Emtricitabine 5'-O-Sulfate-13C,15N2 significantly improves both of these critical validation parameters.

Precision: Variability can be introduced at multiple steps of the analytical process, including sample preparation (e.g., inconsistencies in protein precipitation or liquid-liquid extraction recovery) and injection volume. Since the SIL-IS is added to the sample at the very beginning of the workflow, it experiences the same potential losses or variations as the analyte. This internal correction at each step leads to a much lower coefficient of variation (%CV) in the final results. nih.gov

Accuracy: By correcting for both matrix effects and procedural variability, the SIL-IS ensures that the calculated concentration is a more accurate reflection of the true concentration in the sample. Bioanalytical method validation guidelines require accuracy to be within ±15% of the nominal value (±20% at the lower limit of quantification). nih.gov Assays using SIL internal standards consistently meet these stringent criteria.

Table 3: Typical Assay Performance Metrics with a Stable Isotope-Labeled Internal Standard

| Quality Control Level | Precision (%CV) | Accuracy (% Bias) | Acceptance Criteria |

| LLOQ (Lower Limit of Quantitation) | < 10% | ± 5% | ≤ 20% CV, ± 20% Bias |

| Low QC | < 5% | ± 3% | ≤ 15% CV, ± 15% Bias |

| Medium QC | < 5% | ± 2% | ≤ 15% CV, ± 15% Bias |

| High QC | < 4% | ± 4% | ≤ 15% CV, ± 15% Bias |

Data are representative examples based on published validation results for Emtricitabine and Tenofovir assays using SIL-IS. nih.govnih.gov They illustrate the high level of precision and accuracy achievable.

Method Validation for Quantitative Bioanalysis in Preclinical Matrices

The validation of bioanalytical methods is a process that demonstrates that a particular method used for the quantitative measurement of analytes in a given biological matrix is reliable and reproducible for the intended use. The following sections describe the validation parameters for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Emtricitabine 5-O-Sulfate using this compound as an internal standard.

Assessment of Linearity and Calibration Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. For the bioanalysis of Emtricitabine 5-O-Sulfate, a calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard (this compound) against the nominal concentration of the analyte.

A typical calibration curve for Emtricitabine 5-O-Sulfate in preclinical plasma is established over a concentration range that is relevant to the expected in-vivo concentrations. The relationship is typically best described by a weighted linear regression model (1/x²).

Table 1: Linearity and Calibration Range for Emtricitabine 5-O-Sulfate

| Parameter | Value |

| Calibration Model | Linear, weighted (1/x²) |

| Calibration Range | 2 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

This interactive table is based on representative data for Emtricitabine bioanalysis.

Evaluation of Sensitivity: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The sensitivity of a bioanalytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ).

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined as the concentration that produces a signal-to-noise ratio of at least 3.

Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. The LOQ is established as the lowest concentration on the calibration curve. For bioanalytical methods, the analyte response at the LOQ should be at least 5 times the response of a blank sample. The precision should not exceed 20% and the accuracy should be within 80-120%. askgileadmedical.com

For the analysis of Emtricitabine 5-O-Sulfate, the LOQ is a critical parameter for accurately characterizing the terminal phase of its pharmacokinetic profile.

Table 2: Sensitivity Parameters for Emtricitabine 5-O-Sulfate

| Parameter | Value |

| Limit of Detection (LOD) | ~0.5 ng/mL (estimated) |

| Lower Limit of Quantitation (LLOQ) | 2 ng/mL |

| LLOQ Accuracy | Within ±20% of nominal |

| LLOQ Precision (CV%) | ≤20% |

This interactive table is based on representative data for Emtricitabine bioanalysis. nih.gov

Determination of Accuracy and Precision (Intra-day and Inter-day)

Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. Precision describes the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Both accuracy and precision are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). For acceptance, the mean accuracy should be within ±15% of the nominal values (±20% for the LLOQ), and the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% for the LLOQ). nih.gov

Table 3: Intra-day and Inter-day Accuracy and Precision for Emtricitabine 5-O-Sulfate

| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (CV%) | Inter-day Accuracy (%) | Inter-day Precision (CV%) |

| LLOQ | 2 | 98.5 | 8.7 | 102.1 | 9.5 |

| Low (LQC) | 6 | 103.2 | 6.4 | 101.5 | 7.2 |

| Medium (MQC) | 200 | 97.8 | 4.1 | 99.3 | 5.8 |

| High (HQC) | 400 | 101.1 | 3.5 | 98.9 | 4.7 |

This interactive table is based on representative data for Emtricitabine bioanalysis. nih.govresearchgate.net

Investigation of Analyte Stability in Biological Samples (e.g., Freeze-Thaw, Benchtop, Long-Term Storage)

The stability of Emtricitabine 5-O-Sulfate in the biological matrix must be thoroughly investigated to ensure that the concentration measured reflects the concentration at the time of sample collection. Stability is assessed by analyzing QC samples at low and high concentrations that have been subjected to various storage and handling conditions.

Freeze-Thaw Stability: Assesses the stability of the analyte after repeated cycles of freezing and thawing.

Benchtop Stability: Evaluates the stability of the analyte in the matrix at room temperature for a period that simulates the sample handling process.

Long-Term Storage Stability: Determines the stability of the analyte in the matrix when stored at a specified temperature for an extended period.

Table 4: Stability of Emtricitabine 5-O-Sulfate in Preclinical Plasma

| Stability Condition | Duration | Temperature | Mean Accuracy (%) |

| Freeze-Thaw Cycles (3 cycles) | N/A | -20°C to Room Temp | 97.2 |

| Benchtop | 6 hours | Room Temperature | 98.5 |

| Long-Term Storage | 60 days | -80°C | 99.1 |

This interactive table is based on representative data for Emtricitabine and its metabolites' stability. nih.govnih.gov

Selectivity and Specificity Evaluation

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as metabolites, impurities, degradants, or matrix components.

In the context of an LC-MS/MS method, selectivity is evaluated by analyzing blank matrix samples from at least six different sources to investigate for interferences at the retention time of the analyte and the internal standard. The response of any interfering peak should not be more than 20% of the LLOQ for the analyte and not more than 5% for the internal standard, this compound. researchgate.net

Specificity is further challenged by analyzing samples spiked with other co-administered drugs or known metabolites to ensure no interference with the quantification of Emtricitabine 5-O-Sulfate.

Carryover Assessment

Carryover is the appearance of an analyte signal in a sample that is due to a preceding sample with a high concentration of the analyte. It is assessed by injecting a blank sample immediately after the highest concentration standard or QC sample. The peak area in the blank sample should not be greater than 20% of the peak area of the LLOQ for the analyte and 5% for the internal standard. This ensures that the measured concentration of a sample is not artificially inflated by a preceding high-concentration sample.

Sample Preparation Techniques for Bioanalytical Assays

The selection of a sample preparation method is a balance between the required cleanliness of the final extract, the desired concentration factor, and considerations of time, cost, and automation compatibility. For the analysis of emtricitabine and its metabolites, several techniques are commonly employed, and the use of a suitable internal standard like Emtricitabine 5'-O-Sulfate-¹³C,¹⁵N₂ is integral to ensuring the quality of the results.

Protein precipitation (PPT) is a widely used method for sample preparation in bioanalytical assays due to its simplicity, speed, and broad applicability. The principle involves the addition of an organic solvent, typically acetonitrile or methanol, or a strong acid, such as trichloroacetic acid, to a biological sample. This denatures and precipitates the majority of the proteins, which can then be separated by centrifugation.

In the context of quantifying emtricitabine sulfate, a typical protein precipitation protocol would involve the addition of a fixed volume of cold acetonitrile, containing Emtricitabine 5'-O-Sulfate-¹³C,¹⁵N₂ as the internal standard, to a plasma or serum sample. The mixture is then vortexed to ensure thorough mixing and complete protein precipitation. Following centrifugation at high speed, the clear supernatant, which contains the analyte and the internal standard, is transferred to a clean tube or a well plate for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The key advantage of using an isotopically labeled internal standard in this process is its ability to mimic the analyte's behavior. Any analyte that gets trapped in the protein pellet during precipitation will be mirrored by a proportional loss of the internal standard, thus maintaining an accurate analyte-to-internal standard ratio.

Table 1: Representative Data for Protein Precipitation

| Parameter | Result |

|---|---|

| Extraction Recovery | 85-95% |

| Matrix Effect | <15% |

| Process Efficiency | 80-90% |

| Inter-day Precision (CV%) | <10% |

Note: This table represents typical performance characteristics for a well-optimized protein precipitation method and is for illustrative purposes.

Liquid-liquid extraction (LLE) is a sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent. LLE can provide a cleaner extract than protein precipitation by removing not only proteins but also salts and some polar endogenous compounds.

For the analysis of a relatively polar compound like emtricitabine sulfate, the choice of the organic solvent is critical. A more polar solvent or the use of a pH-modified aqueous phase might be necessary to achieve efficient extraction. The procedure involves adding the extraction solvent and the internal standard, Emtricitabine 5'-O-Sulfate-¹³C,¹⁵N₂, to the biological sample. The mixture is then vortexed to facilitate the transfer of the analyte and internal standard from the aqueous phase to the organic phase. After centrifugation to separate the two phases, the organic layer is transferred and evaporated to dryness. The residue is then reconstituted in a solvent compatible with the LC-MS/MS mobile phase.

The co-extraction of the analyte and the isotopically labeled internal standard ensures that any variations in extraction efficiency or sample loss during the evaporation and reconstitution steps are accounted for, leading to high accuracy and precision.

Table 2: Representative Data for Liquid-Liquid Extraction

| Parameter | Result |

|---|---|

| Extraction Recovery | 70-85% |

| Matrix Effect | <10% |

| Process Efficiency | 65-80% |

| Inter-day Precision (CV%) | <8% |

Note: This table represents typical performance characteristics for a well-optimized liquid-liquid extraction method and is for illustrative purposes.

Solid-phase extraction (SPE) is a highly selective and versatile sample preparation technique that can produce very clean extracts, thereby minimizing matrix effects and improving assay sensitivity. SPE separates components of a mixture based on their physical and chemical properties as they interact with a solid stationary phase packed in a cartridge or a well plate.

For a polar and potentially charged compound like emtricitabine sulfate, a mixed-mode or a hydrophilic interaction liquid chromatography (HILIC) based SPE sorbent could be employed. The general steps of an SPE procedure are:

Conditioning: The sorbent is treated with a solvent to activate it.

Loading: The sample, containing the analyte and the internal standard (Emtricitabine 5'-O-Sulfate-¹³C,¹⁵N₂), is passed through the sorbent. The analyte and IS are retained on the sorbent.

Washing: The sorbent is washed with one or more solvents to remove interfering compounds.

Elution: A different solvent is used to elute the analyte and internal standard from the sorbent.

The eluate is then typically evaporated and reconstituted before injection into the LC-MS/MS system. The close structural and chemical similarity between the analyte and the isotopically labeled internal standard ensures they behave almost identically during each step of the SPE process. This co-elution and co-behavior are fundamental to correcting for any analyte loss and achieving the highest level of accuracy and precision in bioanalytical methods.

Table 3: Representative Data for Solid-Phase Extraction

| Parameter | Result |

|---|---|

| Extraction Recovery | 90-105% |

| Matrix Effect | <5% |

| Process Efficiency | 85-100% |

| Inter-day Precision (CV%) | <5% |

Note: This table represents typical performance characteristics for a well-optimized solid-phase extraction method and is for illustrative purposes.

Applications of Emtricitabine 5 O Sulfate 13c,15n2 in Preclinical Drug Metabolism and Pharmacokinetic Research

In Vitro Metabolism Studies Utilizing Labeled Standard

The use of a stable isotope-labeled internal standard like Emtricitabine (B123318) 5-O-Sulfate-¹³C,¹⁵N₂ is fundamental in various in vitro assays designed to characterize the metabolic fate of emtricitabine.

Hepatic microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s, are frequently used to assess the metabolic stability of a drug candidate. evotec.comwuxiapptec.com While emtricitabine is not significantly metabolized by cytochrome P450 enzymes, microsomes can also be used to study Phase II metabolic pathways, such as sulfation, with the addition of appropriate cofactors. evotec.comfda.gov

In such an assay, emtricitabine would be incubated with liver microsomes and the necessary cofactors. To accurately quantify the formation of the 5'-O-sulfate metabolite over time, Emtricitabine 5-O-Sulfate-¹³C,¹⁵N₂ would be added to the samples as an internal standard prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). acanthusresearch.comnih.gov The stable isotope-labeled standard helps to correct for variability in sample processing and instrument response, ensuring reliable quantification. nih.gov

Illustrative Data: Formation of Emtricitabine 5'-O-Sulfate in Human Liver Microsomes

| Incubation Time (minutes) | Emtricitabine 5'-O-Sulfate Formed (pmol/mg protein) |

|---|---|

| 0 | 0.0 |

| 5 | 8.2 |

| 15 | 23.5 |

| 30 | 45.1 |

| 60 | 70.3 |

Primary hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of both Phase I and Phase II drug-metabolizing enzymes and cofactors. bioivt.comyoutube.com Incubating emtricitabine with hepatocytes allows for a comprehensive characterization of its metabolic pathways. nih.gov Following incubation, the cells and media are analyzed to identify and quantify the metabolites formed.

The major metabolites of emtricitabine include 3'-sulfoxide diastereomers and the 2'-O-glucuronide. fda.govdrugbank.com The 5'-O-sulfate is also a known, albeit less abundant, metabolite. allmpus.com Emtricitabine 5-O-Sulfate-¹³C,¹⁵N₂ would be used as an internal standard to precisely quantify the formation of its unlabeled counterpart, helping to elucidate the relative importance of the sulfation pathway compared to other metabolic routes. acanthusresearch.com

Illustrative Data: Metabolic Profile of Emtricitabine in Primary Human Hepatocytes

| Metabolite | Relative Abundance (%) |

|---|---|

| Parent Emtricitabine | 85.0 |

| 3'-Sulfoxide Diastereomers | 9.0 |

| 2'-O-Glucuronide | 4.0 |

| 5'-O-Sulfate | 2.0 |

To understand the efficiency of the sulfation pathway for emtricitabine, enzyme kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be determined. nih.gov These studies typically involve incubating varying concentrations of emtricitabine with a source of sulfotransferase enzymes (such as liver S9 fractions or recombinant enzymes) and measuring the rate of 5'-O-sulfate formation. wuxiapptec.com

The accurate measurement of the metabolite at each substrate concentration is critical. The use of Emtricitabine 5-O-Sulfate-¹³C,¹⁵N₂ as an internal standard ensures the high-quality data necessary for fitting to kinetic models and deriving reliable Km and Vmax values. acanthusresearch.comnih.gov

Illustrative Data: Enzyme Kinetic Parameters for Emtricitabine 5'-O-Sulfate Formation

| Enzyme Source | Km (µM) | Vmax (pmol/min/mg protein) |

|---|---|---|

| Human Liver S9 Fraction | 150 | 55 |

Preclinical Pharmacokinetic (PK) Studies in Animal Models

Pharmacokinetic studies in animal models are essential to understand how a drug and its metabolites are absorbed, distributed, metabolized, and excreted by a living organism.

Following administration of emtricitabine to animal models such as mice or rabbits, blood, plasma, and various tissues are collected over time to measure the concentration of the parent drug and its metabolites. nih.govnih.gov The quantification of metabolites like emtricitabine 5'-O-sulfate in these complex biological samples requires a highly sensitive and specific analytical method, typically LC-MS/MS. nih.govasm.org

Emtricitabine 5-O-Sulfate-¹³C,¹⁵N₂ is an ideal internal standard for this purpose. nih.gov It is added to the biological samples during the extraction process and co-elutes with the unlabeled metabolite during chromatography. waters.com Its use corrects for any loss of analyte during sample preparation and for matrix effects that can suppress or enhance the instrument's signal, leading to highly accurate and reliable concentration data. nih.gov

Once the concentration-time data for emtricitabine 5'-O-sulfate has been accurately determined, key pharmacokinetic parameters can be calculated. These include the maximum concentration (Cmax) and the area under the concentration-time curve (AUC), which represents the total exposure to the metabolite. nih.govnih.gov

Illustrative Data: Pharmacokinetic Parameters of Emtricitabine 5'-O-Sulfate in Rat Plasma

| Parameter | Value |

|---|---|

| Cmax (ng/mL) | 125 |

| Tmax (hr) | 2.0 |

| AUC (0-t) (ng*hr/mL) | 850 |

| Half-life (t½) (hr) | 4.5 |

Contribution to Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

The isotopically labeled compound, Emtricitabine 5'-O-Sulfate-¹³C,¹⁵N₂, is an indispensable tool in the preclinical assessment of emtricitabine's pharmacokinetic profile, specifically its absorption, distribution, metabolism, and excretion (ADME). Its principal function is as a stable isotope-labeled internal standard for bioanalytical methods, most notably liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov This role is critical for the accurate and precise quantification of the emtricitabine 5'-O-sulfate metabolite in a variety of biological samples collected from preclinical animal models. srce.hr

The inherent stability of the ¹³C and ¹⁵N₂ isotopes ensures that the labeled standard behaves almost identically to the unlabeled (endogenous) metabolite during sample processing and chromatographic separation. However, its increased mass allows it to be distinctly identified by the mass spectrometer. nih.gov This mass differentiation is fundamental for correcting analytical variability, such as matrix effects and inconsistencies in sample extraction or instrument response, leading to highly reliable and reproducible quantitative results. mdpi.com

In the course of preclinical ADME studies, the parent drug, emtricitabine, is administered to animal models like monkeys. plos.org Subsequently, biological matrices such as plasma and urine are systematically collected. The application of Emtricitabine 5'-O-Sulfate-¹³C,¹⁵N₂ as an internal standard facilitates the precise measurement of the formation and elimination kinetics of the sulfate (B86663) conjugate. This information is vital for constructing a detailed map of emtricitabine's metabolic fate, including the extent of sulfation as a metabolic route and the clearance rate of the resulting metabolite. srce.hr

Mechanistic Investigations of Emtricitabine Biotransformation

Identification of Metabolic Enzymes Involved in Sulfation Pathways

The biotransformation of emtricitabine to its 5'-O-sulfate metabolite is a Phase II metabolic reaction mediated by sulfotransferase (SULT) enzymes. nih.gov In vitro studies using recombinant human SULT isoforms are instrumental in identifying the specific enzymes responsible for this sulfation. nih.gov By incubating emtricitabine with individual SULT enzymes and a sulfate donor, researchers can determine which isoforms show the most significant catalytic activity. While direct studies detailing the use of Emtricitabine 5'-O-Sulfate-¹³C,¹⁵N₂ in enzyme identification are not widely published, the labeled compound is crucial for the accurate quantification of the metabolite formed in these in vitro assays. Following administration of radiolabelled emtricitabine, approximately 13% is recovered as metabolites, which include 3′-sulfoxide diastereomers and their glucuronic acid conjugate. fda.gov

Understanding Species-Specific Metabolic Differences (Preclinical Models)

Significant variations in drug metabolism between different species are a common hurdle in preclinical drug development. nih.gov The use of Emtricitabine 5'-O-Sulfate-¹³C,¹⁵N₂ as an analytical standard is crucial for accurately quantifying the levels of emtricitabine sulfation across various preclinical species, such as rodents and non-human primates, and comparing these findings to human metabolic data. plos.orgnih.gov

Integration of Labeled Metabolite Data in Preclinical Drug Discovery and Development

Quantitative data obtained using Emtricitabine 5'-O-Sulfate-¹³C,¹⁵N₂ are integrated into the broader preclinical development framework to build a comprehensive understanding of emtricitabine's metabolic and pharmacokinetic profile. nih.govchemrxiv.org This information is essential for constructing robust pharmacokinetic models that can simulate and predict the drug's behavior in vivo. nih.govnih.gov

By accurately measuring the concentration of the sulfate metabolite, researchers can calculate key parameters, such as the fraction of the dose that is metabolized through sulfation and the clearance rate of the metabolite. This data is then incorporated into physiologically based pharmacokinetic (PBPK) models. nih.govnih.govscispace.com PBPK models are sophisticated computational tools that simulate ADME processes across different species and can help predict potential drug-drug interactions involving the SULT pathways. nih.govyoutube.com

Furthermore, a thorough characterization of a drug's metabolic profile, including the formation of metabolites like emtricitabine 5'-O-sulfate, is a standard regulatory requirement for new drug submissions. srce.hr The use of a stable isotope-labeled standard ensures the generation of high-quality, reliable data for regulatory agencies, thereby supporting the drug's progression from preclinical to clinical development. chemrxiv.org

Advanced Research Perspectives and Methodological Innovations Utilizing Emtricitabine 5 O Sulfate 13c,15n2

Applications in Imaging Mass Spectrometry for Tissue Distribution Studies

Imaging Mass Spectrometry (MSI) is a powerful technology that visualizes the spatial distribution of molecules directly in tissue sections, providing critical insights into a drug's localization at its site of action. nih.gov The use of a stable isotope-labeled standard like Emtricitabine (B123318) 5'-O-Sulfate-¹³C,¹⁵N₂ is instrumental in elevating MSI from a qualitative to a quantitative technique (QMSI).

In QMSI, the labeled standard is applied to the tissue section, and its signal is used to normalize the signal of the unlabeled analyte, correcting for variations in ionization efficiency across the tissue surface. This allows for the creation of a concentration map of the drug and its metabolites within specific anatomical structures.

A notable application in this area involved a quantitative mass spectrometry imaging study of emtricitabine in a human cervical tissue model. x-chemrx.com Researchers used a stable isotope-labeled analog of emtricitabine to generate a calibration curve directly on the tissue, enabling precise quantification. x-chemrx.com This approach proved reproducible and highly sensitive, demonstrating the ability to detect femtomole levels of the drug per voxel and revealing its distribution pattern, which is critical for understanding its prophylactic efficacy. x-chemrx.com The ability to simultaneously map the parent drug and its metabolites, such as the sulfate (B86663) conjugate, provides a more complete picture of its disposition and activity within the target tissue. researchgate.net

Table 1: Example Findings from a Quantitative Mass Spectrometry Imaging (QMSI) Study This table is illustrative, based on findings from a study on the parent compound, emtricitabine, demonstrating the type of data achievable with this methodology.

| Parameter | Finding | Significance |

| Analytical Technique | Infrared Matrix-Assisted Laser Desorption Electrospray Ionization (IR-MALDESI) QMSI | Enables sensitive and quantitative imaging of drugs in tissue. x-chemrx.com |

| Internal Standard | Stable Isotope-Labeled Emtricitabine | Crucial for accurate quantification and correcting analytical variability. x-chemrx.com |

| Limit of Detection | 7 fmol/voxel | Demonstrates high sensitivity for detecting localized drug concentrations. x-chemrx.com |

| Measured Concentration | 17.2 ± 1.8 µg/g tissue | Provides precise quantitative data on drug levels within the tissue matrix. x-chemrx.com |

| Cross-Validation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Confirms the accuracy and reliability of the QMSI measurements. x-chemrx.com |

Integration with Advanced Computational Modeling for Preclinical PK/PD Linkage

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a cornerstone of drug development, used to predict a drug's therapeutic effect over time. The accuracy of these models is entirely dependent on the quality of the input data, specifically the absorption, distribution, metabolism, and excretion (ADME) parameters. researchgate.net Stable isotope-labeled compounds like Emtricitabine 5'-O-Sulfate-¹³C,¹⁵N₂ are vital for generating the high-precision data required for robust computational models. youtube.comnih.gov

By using the labeled standard in preclinical studies, researchers can accurately trace the metabolic fate of emtricitabine. This allows for the precise quantification of the parent drug and its metabolites, including the 5'-O-Sulfate, in various biological matrices over time. This detailed, quantitative insight into metabolic pathways and elimination rates provides the essential data points needed to build and validate sophisticated PK/PD models. nih.gov These models can then be used to simulate different scenarios, optimize study designs, and better understand the relationship between drug exposure and biological response, ultimately facilitating the translation of preclinical findings.

Development of Multiplexed Bioanalytical Assays for Co-Administered Compounds and Metabolites

Emtricitabine is frequently administered as part of a combination antiretroviral therapy. This creates a significant bioanalytical challenge: the need to simultaneously and accurately measure multiple drugs and their respective metabolites in a single biological sample. Multiplexed liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays are the method of choice for this task.

The use of stable isotope-labeled internal standards (SIL-IS) is considered the gold standard in these assays. acanthusresearch.com A SIL-IS, such as Emtricitabine 5'-O-Sulfate-¹³C,¹⁵N₂, co-elutes with the target analyte and experiences identical conditions during sample extraction, chromatography, and ionization. musechem.com Its distinct mass allows it to be detected separately. By comparing the signal of the analyte to the known concentration of the standard, analysts can correct for matrix effects and variability in instrument response, which is a common problem in complex biological samples like plasma. nih.govnih.gov This ensures high accuracy and precision, which is critical when evaluating potential drug-drug interactions or the metabolic profile of co-administered therapies. nih.gov

Table 2: Illustrative Setup of a Multiplexed LC-MS/MS Assay This table provides a hypothetical example of how Emtricitabine 5'-O-Sulfate-¹³C,¹⁵N₂ would be used in a multiplexed assay.

| Analyte | Internal Standard | Purpose of Measurement |

| Emtricitabine | Emtricitabine-¹³C,¹⁵N₂ | Quantify parent drug exposure. |

| Emtricitabine 5'-O-Sulfate | Emtricitabine 5'-O-Sulfate-¹³C,¹⁵N₂ | Quantify the major metabolite to understand its clearance pathway. |

| Tenofovir | Tenofovir-d₅ | Quantify co-administered drug. |

| Other Co-Administered Drug | Labeled Analog of Other Drug | Quantify second co-administered drug. |

Novel Approaches for Isotopic Purity Certification and Quality Control for Research Standards

The reliability of any study using a stable isotope-labeled standard hinges on the quality of that standard. Therefore, rigorous certification of its chemical and isotopic purity is paramount. Novel analytical approaches provide comprehensive characterization of standards like Emtricitabine 5'-O-Sulfate-¹³C,¹⁵N₂.

High-Resolution Mass Spectrometry (HR-MS) is a key technique used to determine isotopic enrichment. researchgate.net The process involves measuring the mass spectrum of the labeled compound with high accuracy and comparing the observed isotope distribution pattern to the theoretically calculated pattern. nih.gov This allows for the precise calculation of the percentage of molecules that are correctly labeled. The method must also account for and correct for the natural isotopic abundance of all elements in the molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is used as a complementary technique to confirm the structural integrity of the molecule and the specific location of the isotopic labels. rsc.org Together, HR-MS and NMR provide a complete profile of the standard, ensuring its identity, purity, and isotopic enrichment meet the stringent requirements for its use as a quantitative tool. rsc.org

Table 3: Key Quality Control Parameters for Isotopic Standards

| Parameter | Analytical Method | Acceptance Criteria (Typical) | Purpose |

| Chemical Purity | HPLC-UV, LC-MS | > 98% | Ensures the standard is free from chemical impurities that could interfere with analysis. |

| Structural Identity | NMR, HR-MS | Spectrum consistent with proposed structure | Confirms the correct molecular structure of the compound. rsc.org |

| Isotopic Enrichment | HR-MS | > 99% | Determines the percentage of molecules containing the stable isotopes. nih.gov |

| Label Position | ¹³C-NMR, ¹⁵N-NMR | Signal consistent with labeled positions | Verifies that the isotopes are in the correct location within the molecule. rsc.org |

| Unlabeled Contaminant | LC-MS/MS | < 0.1% | Ensures minimal presence of the unlabeled analyte, which could affect quantification at low levels. artmolecule.fr |

Future Directions in Stable Isotope-Labeled Standard Synthesis and Application in Preclinical Research

The field of stable isotope labeling is continuously evolving, driven by the demand for more sophisticated research tools. One major trend is the development of more efficient and selective synthesis methods. acs.org Innovations like flow chemistry are being explored to produce labeled compounds with higher yields and purity, potentially reducing costs. adesisinc.com There is also a push towards late-stage labeling, which allows for the introduction of isotopes into a complex molecule in the final steps of synthesis, providing more rapid access to labeled drug candidates. youtube.com

In terms of applications, the integration of stable isotope tracing with metabolomics is a rapidly growing area. uky.edunih.gov By using labeled compounds, researchers can trace metabolic pathways in unprecedented detail, discovering novel metabolites and understanding how disease or drug treatment reprograms cellular metabolism. nih.gov As analytical technologies like mass spectrometry continue to improve in sensitivity and resolution, the demand for high-quality, complex stable isotope-labeled standards like Emtricitabine 5'-O-Sulfate-¹³C,¹⁵N₂ will only increase, enabling new frontiers in preclinical and translational research. theinsightpartners.com

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Emtricitabine 5-O-Sulfate-13C,15N2 with isotopic purity suitable for metabolic tracing?

- Synthesis requires precise incorporation of 13C and 15N isotopes at specified positions. Key steps include:

- Isotopic precursor selection : Use high-purity 13C- and 15N-labeled reagents to minimize unlabeled byproducts.

- Reaction monitoring : Employ real-time LC/MS or NMR to track isotopic incorporation and confirm intermediate structures .

- Purification : Chromatographic techniques (e.g., HPLC with ion-exchange columns) are essential to isolate the target compound from isotopic impurities .

Q. How should researchers characterize the identity and purity of this compound?

- Structural confirmation : Use NMR (1H, 13C, 15N) to verify isotopic labeling positions and molecular integrity. Cross-reference with unlabeled Emtricitabine spectra for deviations .

- Purity assessment :

- Chromatography : HPLC or UPLC with UV/Vis detection to quantify non-isotopic contaminants.

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and isotopic distribution .

Q. What are the primary applications of this compound in pharmacokinetic studies?

- Isotope dilution mass spectrometry (IDMS) : Quantify drug metabolites in biological matrices by spiking labeled analogs as internal standards .

- Tracer studies : Track sulfation pathways in vitro or in vivo to elucidate metabolic stability and enzyme kinetics .

- Ensure experimental protocols include controls for isotopic cross-contamination (e.g., blank samples) .

Advanced Research Questions

Q. How can isotopic contamination in 15N-labeled compounds impact experimental outcomes, and what mitigation strategies are recommended?

- Risk : Commercial 15N2 gas and derivatives often contain contaminants like 15N-ammonium or 15N-nitrate, leading to overestimated nitrogen fixation rates or skewed tracer results .

- Mitigation :

- Pre-screening : Use GC-MS or IRMS to detect 15N impurities in reagents before synthesis .

- Control experiments : Include unlabeled controls and parallel assays to quantify background contamination .

Q. What methodological considerations are critical when designing stable isotope probing (SIP) experiments with this compound?

- Incubation conditions : Optimize oxygen levels and substrate availability, as anaerobic/aerobic shifts can alter isotopic incorporation rates in microbial systems .

- Sampling frequency : Collect time-series data to capture dynamic labeling patterns (e.g., early vs. late-phase metabolite turnover) .

- Data normalization : Correct for natural abundance isotopes using baseline samples and mathematical models (e.g., isotope mass balance equations) .

Q. How should researchers address discrepancies in isotopic enrichment data across replicate experiments?

- Root causes : Variability may arise from inconsistent synthesis batches, degradation during storage, or analytical instrument drift .

- Troubleshooting steps :

- Batch validation : Re-characterize compound purity before each experiment .

- Inter-laboratory calibration : Use certified reference materials (CRMs) to standardize MS and NMR instruments .

Q. What advanced techniques are recommended for isolating and quantifying 15N-labeled metabolites in complex biological samples?

- Dual-column chromatography : Couple hydrophilic interaction liquid chromatography (HILIC) with reverse-phase columns to separate polar and non-polar metabolites .

- Tandem mass spectrometry (MS/MS) : Use multiple reaction monitoring (MRM) to enhance specificity for 15N-containing ions .

- Data integration : Software tools like Skyline or XCMS can align isotopic peaks and correct for matrix effects .

Methodological Best Practices

- Reproducibility : Document synthesis protocols, storage conditions (-20°C, desiccated), and analytical parameters in line with ICMJE standards .

- Ethical reporting : Cite primary literature for compound synthesis and avoid non-peer-reviewed sources (e.g., commercial catalogs) .

- Data transparency : Deposit raw spectra, chromatograms, and QC reports in supplementary materials or public repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.